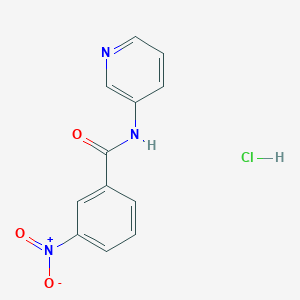
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide (MNPA) is a chemical compound that belongs to the class of amides. It is a yellow crystalline powder that is used in scientific research for its various applications. MNPA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide is not fully understood. However, it is believed to act as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. By inhibiting this enzyme, N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide may increase the levels of acetylcholine, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide has been shown to have biochemical and physiological effects. In vitro studies have shown that N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide inhibits acetylcholinesterase activity in a dose-dependent manner. In vivo studies have shown that N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide can improve cognitive function in animal models. N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used as a substrate for the development of new analytical methods. However, N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide in scientific research. N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide can be used as a lead compound for the development of new acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide can also be used as a substrate for the development of new analytical methods for the determination of amides in different matrices. Further studies are needed to fully understand the mechanism of action and physiological effects of N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide.
Méthodes De Synthèse
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide can be synthesized using different methods. One of the commonly used methods is the reaction between 2-methoxy-4-nitrobenzoyl chloride and 2-methylpropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide has been used in scientific research for various applications. It has been used as a substrate for the development of new analytical methods for the determination of amides in different matrices. N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide has also been used in the synthesis of new compounds with potential biological activities.
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)11(14)12-9-5-4-8(13(15)16)6-10(9)17-3/h4-7H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEFVLNZMKRVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide](/img/structure/B4987836.png)
![N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4987840.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987865.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987883.png)
![3-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4987888.png)
![2-methoxy-4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4987898.png)

![N-(2-ethyl-6-methylphenyl)-2-[1-(2-furylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4987919.png)
![4-methyl-N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4987925.png)
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4987937.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987949.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4987955.png)